Uncompetitive Inhibition Mechanism vs. Kojic Acid's Mixed-Type Inhibition
In enzyme kinetic studies using mushroom tyrosinase, Tyrosinase-IN-26 (compound 13) exhibited an uncompetitive inhibition mechanism, as evidenced by parallel Lineweaver-Burk plots [1]. In contrast, the reference inhibitor kojic acid (KA) displays a mixed-type inhibition pattern under similar conditions [2]. The IC50 of Tyrosinase-IN-26 was determined to be 68.86 ± 4.11 µM, while KA demonstrated an IC50 of 4.75 µM in the same assay system [1].
| Evidence Dimension | Inhibition mechanism and IC50 |
|---|---|
| Target Compound Data | Uncompetitive inhibition; IC50 = 68.86 ± 4.11 µM |
| Comparator Or Baseline | Kojic acid (KA): Mixed-type inhibition; IC50 = 4.75 µM |
| Quantified Difference | Different mechanism; KA is ~14.5-fold more potent in enzyme assay |
| Conditions | Mushroom tyrosinase (Agaricus bisporus) enzyme inhibition assay, L-DOPA substrate |
Why This Matters
Uncompetitive inhibition is a distinct kinetic mechanism that may confer different sensitivity to substrate accumulation in cellular contexts, a factor relevant for researchers investigating resistance profiles or combination strategies.
- [1] Chandarajoti K, Karinchai J, Nuntaboon P, et al. Synthesis and evaluation of coumarin derivatives on antioxidative, tyrosinase inhibitory activities, melanogenesis, and in silico investigations. Sci Rep. 2024;14:5535. View Source
- [2] Sim HW, Park JH, Cho YK. Effects of Arbutin and Kojic Acid on Activity of Tyrosinases from Mushroom, Mouse and Human Melanocytes and their Inhibition Patterns. J Korean Soc Cosmetol. 2016;12(4):305-312. View Source
